molecular formula C14H8F4O2 B6378926 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol CAS No. 1261925-70-5

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol

Cat. No.: B6378926
CAS No.: 1261925-70-5
M. Wt: 284.20 g/mol
InChI Key: AJNIUOUQCIDPKP-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a formyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and environmental sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 4-(2-Fluoro-3-trifluoromethylphenyl)-2-carboxyphenol

    Reduction: 4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyphenol

    Substitution: Various ethers and esters depending on the substituent

Scientific Research Applications

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid
  • 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
  • 4-Chloro-3-(trifluoromethyl)phenylboronic acid

Uniqueness

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications. Additionally, the formyl and hydroxyl groups provide versatile sites for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-12(20)9(6-8)7-19/h1-7,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNIUOUQCIDPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685339
Record name 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-70-5
Record name 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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